molecular formula C22H17Si B3044793 Silane, 1-naphthalenyldiphenyl- CAS No. 100447-84-5

Silane, 1-naphthalenyldiphenyl-

Cat. No.: B3044793
CAS No.: 100447-84-5
M. Wt: 309.5 g/mol
InChI Key: JMFMUFPBUXTHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, 1-naphthalenyldiphenyl- is an organosilicon compound characterized by a silicon atom bonded to a naphthalen-1-yl group and two phenyl substituents. This structure confers unique steric and electronic properties, distinguishing it from simpler alkyl or vinyl silanes.

Properties

CAS No.

100447-84-5

Molecular Formula

C22H17Si

Molecular Weight

309.5 g/mol

InChI

InChI=1S/C22H17Si/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H

InChI Key

JMFMUFPBUXTHSS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

  • Alkyl Silanes (e.g., Trimethoxy(octyl)silane): Feature non-aromatic alkyl chains, offering flexibility and hydrophobicity but lower thermal stability compared to aromatic silanes. Used in waterproofing applications .
  • Vinyl Silanes (e.g., Triethoxyvinylsilane) : Contain reactive vinyl groups for polymerization or crosslinking. Exhibit moderate thermal resistance but less steric hindrance than aromatic silanes .
  • Amino-Functional Silanes (e.g., KH550): Polar amine groups enhance adhesion to hydrophilic surfaces (e.g., glass or cement) but reduce compatibility with hydrophobic matrices. 1-Naphthalenyldiphenylsilane’s aromaticity may improve dispersion in non-polar polymers .
  • Epoxy-Functional Silanes (e.g., KH560) : Provide covalent bonding sites for epoxy resins. The bulkier naphthalene group in 1-naphthalenyldiphenylsilane could reduce reactivity but increase mechanical interlocking in composites .

Performance in Composite Materials

Property 1-Naphthalenyldiphenylsilane (Inferred) KH560 (Epoxy Silane) Vinyl Silane
Thermal Stability High (aromatic groups) Moderate Low-Moderate
Hydrophobicity High Low Moderate
Interfacial Adhesion Strong in hydrophobic matrices Strong in polar matrices Reactive via vinyl
Mechanical Reinforcement Likely high due to rigidity 10–20% improvement in concrete Dependent on crosslinking
  • Rubber-Cement Composites : Silane coupling agents like KH560 improve bond strength by 10–20% in rubber-cement systems . 1-Naphthalenyldiphenylsilane’s rigid structure could further enhance stress transfer in rigid composites.
  • PLA Composites : Aromatic silanes (e.g., KH570) improve crystallization and thermal decomposition temperatures in polylactic acid (PLA) composites. The naphthalene group may similarly stabilize PLA but with reduced polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.